molecular formula C15H10ClN3S2 B14658625 1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- CAS No. 38375-19-8

1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)-

Cat. No.: B14658625
CAS No.: 38375-19-8
M. Wt: 331.8 g/mol
InChI Key: AYOLJFNTSUUEPO-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- is an organic compound belonging to the triazine family Triazines are heterocyclic compounds characterized by a six-membered ring containing three nitrogen atoms

Preparation Methods

The synthesis of 1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- typically involves the substitution of chlorine atoms on a triazine ring with phenylthio groups. One common method is the reaction of cyanuric chloride with thiophenol in the presence of a base such as sodium carbonate. The reaction is carried out under controlled conditions, often in an ice bath, to ensure the selective substitution of chlorine atoms . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The phenylthio groups can be oxidized to sulfoxides or sulfones under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases like sodium carbonate for substitution reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2-chloro-4,6-di(phenylthio)- involves its interaction with specific molecular targets. The phenylthio groups can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential to modulate biological activities .

Comparison with Similar Compounds

1,3,5-Triazine,

Properties

CAS No.

38375-19-8

Molecular Formula

C15H10ClN3S2

Molecular Weight

331.8 g/mol

IUPAC Name

2-chloro-4,6-bis(phenylsulfanyl)-1,3,5-triazine

InChI

InChI=1S/C15H10ClN3S2/c16-13-17-14(20-11-7-3-1-4-8-11)19-15(18-13)21-12-9-5-2-6-10-12/h1-10H

InChI Key

AYOLJFNTSUUEPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=NC(=NC(=N2)Cl)SC3=CC=CC=C3

Origin of Product

United States

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